molecular formula C8H9NS B7777748 N-methylbenzenecarboximidothioic acid

N-methylbenzenecarboximidothioic acid

Cat. No.: B7777748
M. Wt: 151.23 g/mol
InChI Key: VXQROEXTWNTASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylthiobenzamide . It has a molecular formula of C8H9NS and a molecular weight of 151.23 g/mol . This compound is characterized by its structure, which includes a benzene ring attached to a thiobenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylthiobenzamide can be synthesized through the reaction of benzaldehyde with methylamine and hydrogen sulfide . The reaction typically occurs under acidic conditions, where benzaldehyde reacts with methylamine to form an imine intermediate, which then reacts with hydrogen sulfide to yield N-methylthiobenzamide.

Industrial Production Methods: In industrial settings, the production of N-methylthiobenzamide involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.

Types of Reactions:

    Oxidation: N-methylthiobenzamide can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: It can be reduced to form N-methylbenzylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: N-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-methylthiobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-methylthiobenzamide exerts its effects involves its interaction with biological macromolecules . It can bind to proteins and enzymes, altering their function. The compound’s thiobenzamide group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

  • N-methylbenzamide
  • Thiobenzamide
  • N-methylthiobenzylamine

Comparison: N-methylthiobenzamide is unique due to the presence of both a methyl group and a thiobenzamide group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while N-methylbenzamide lacks the sulfur atom, thiobenzamide lacks the methyl group, making N-methylthiobenzamide a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

N-methylbenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQROEXTWNTASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.